
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamamides are derivatives of cinnamic acid, which is a natural organic acid found in plants . They have been evaluated as pharmacologically active compounds due to their antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The presence of different substituents can greatly influence their biological activity .
Synthesis Analysis
Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of cinnamamides can greatly influence their biological activity. For example, the presence of electron-withdrawing groups on the cinnamoyl aromatic ring can increase inhibition activity .Chemical Reactions Analysis
The chemical reactions involving cinnamamides can be influenced by various factors such as the presence of different substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of cinnamamides can be influenced by their structure and the presence of different substituents .Aplicaciones Científicas De Investigación
Synthesis of Cinnamamides
This compound can be used in the synthesis of cinnamamides . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method has several advantages, including short residence time, mild reaction conditions, easy control of the reaction process, and the ability to recycle or reuse the catalyst .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides, which can be synthesized using this compound, have shown anti-inflammatory and/or analgesic activity . This makes it a potential candidate for the development of new anti-inflammatory and analgesic drugs .
Antimicrobial Activity
The compound has shown significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species . This suggests its potential use in the development of new antimicrobial agents .
Anticancer Activity
Cinnamic acid, a component of this compound, is known for its anticancer properties . Therefore, this compound and its derivatives could potentially be used in cancer research and treatment .
Antioxidant Activity
The compound has also demonstrated antioxidant activity . Antioxidants are crucial in protecting the body against damage from free radicals, and thus this compound could have potential applications in health supplements and disease prevention .
Cardioprotective Properties
Cinnamic acid, a component of this compound, has shown cardioprotective properties by preventing vasoconstriction and reducing the risk of complications of hypertension . This suggests potential applications of this compound in cardiovascular disease treatment .
Mecanismo De Acción
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antimicrobial, anticancer, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For instance, the presence of the phenoxymethyl group might influence the compound’s stability, absorption, and distribution in the body .
Result of action
The molecular and cellular effects would depend on the compound’s mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Direcciones Futuras
The future research on cinnamamides could focus on synthesizing new derivatives with improved biological activity and studying their mechanism of action. Long-term field experiments could provide better explanations for changes in cinnamamides properties as they undergo aging, their longer-term effects on soil properties, and timing of re-application of different cinnamamides .
Propiedades
IUPAC Name |
(E)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKDQQAVLLLJBJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

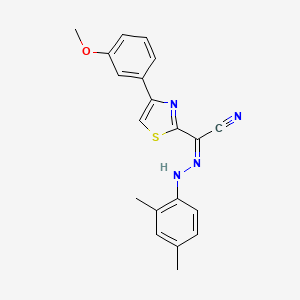
![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)
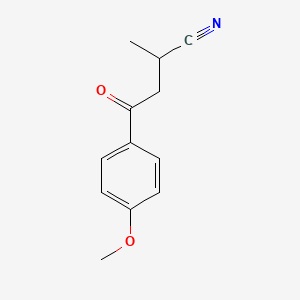
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)
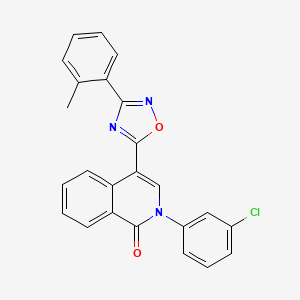

![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)
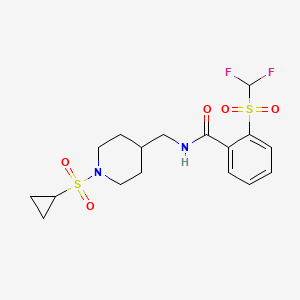
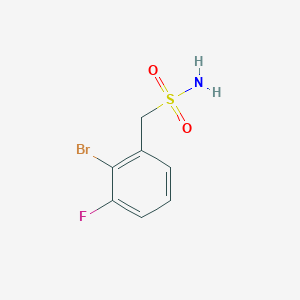
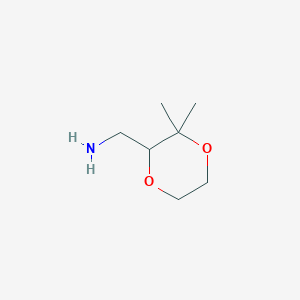
![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)
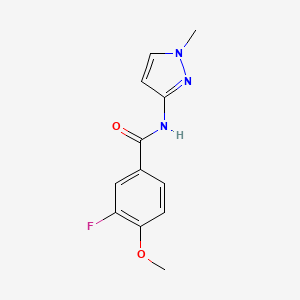
![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)